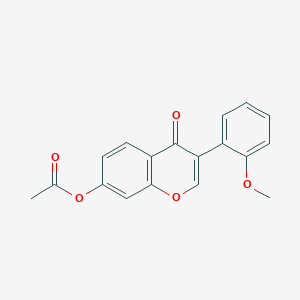

![molecular formula C22H25N5O B5553482 5-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-ethylpyrimidine](/img/structure/B5553482.png)

5-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-ethylpyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of compounds structurally similar to 5-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-ethylpyrimidine involves multistep reactions, combining various organic precursors. For instance, Ünver et al. (2009) describe the synthesis of benzyl-4-[3-(1H-imidazol-1-yl)propyl]-2H-1,2,4-triazol-3(4H)-ones, involving reactions between ethyl 2-[1-ethoxy-2-(phenyl or substituted phenyl)ethylidene]hydrazinecarboxylates and N-(3-aminopropyl)imidazol, providing insights into related compound synthesis methods (Ünver et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds akin to the target compound is often elucidated using various spectroscopic techniques, including UV–vis, IR, NMR, and mass spectrometry, complemented by X-ray crystallography for solid-state analysis. DFT calculations are also employed to predict and confirm structural details, as demonstrated in the work by Ünver et al. (2009), where such methods provided comprehensive structural and electronic information about the synthesized compounds (Ünver et al., 2009).

Chemical Reactions and Properties

The chemical reactivity and interaction of compounds like 5-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-ethylpyrimidine with various reagents highlight their potential in synthesizing novel derivatives. For example, Goli-Garmroodi et al. (2015) explored the synthesis of benzo[4,5]imidazo[1,2-a]pyridine derivatives through reactions involving 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and ethyl 2,4-dioxo-4-arylbutanoate derivatives, emphasizing the compound's versatility in organic synthesis (Goli-Garmroodi et al., 2015).

Physical Properties Analysis

The physical properties of such complex compounds are crucial for understanding their behavior in different environments. These properties include melting points, solubility in various solvents, and crystalline structure, which are determined using techniques like X-ray crystallography and DFT studies. The study by Richter et al. (2023) on methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate presents an example of analyzing physical properties through crystal structure determination (Richter et al., 2023).

Chemical Properties Analysis

The chemical properties, including reactivity with different functional groups, stability under various conditions, and potential for further transformations, are vital for the compound's application in synthesis and other areas. Studies like those by Goli-Garmroodi et al. (2015) and Ünver et al. (2009) provide insights into these aspects through experimental and theoretical analysis (Goli-Garmroodi et al., 2015); (Ünver et al., 2009).

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Applications

- Pyrimidine derivatives, including compounds with structures similar to the queried chemical, have demonstrated significant COX-2 inhibitory activities. This suggests their potential as anti-inflammatory agents. In particular, synthesized cyanopyrimidine hybrids showed potent COX-2 inhibitory effects at minimal concentrations, with some compounds exhibiting IC50 values in the submicromolar range. These compounds also displayed anticancer activities comparable to or better than doxorubicin against various cell lines, indicating their dual therapeutic potential (H. Al-Ghulikah et al., 2022).

Anticancer Applications

- Research into pyrimidine derivatives has highlighted their efficacy in cancer treatment. Compounds with pyrimidine bases have been evaluated against multiple cancer cell lines, showing promising cytotoxic activities. This underscores their potential in developing new anticancer therapies. For example, specific pyrimidine derivatives demonstrated significant anticancer activities, with low cytotoxicity on normal cell lines, pointing to their selectivity and potential as cancer therapeutic agents (H. Al-Ghulikah et al., 2022).

Antimicrobial Applications

- Several studies have synthesized and tested various pyrimidine-based compounds for their antimicrobial properties. These compounds, through their structural variations, have shown efficacy against a range of bacteria, suggesting their role in developing new antimicrobial agents. For instance, novel 2-Thioxanthine and Dipyrimidopyridine derivatives were synthesized, displaying antimicrobial activity and highlighting the chemical framework's potential in combating microbial infections (S. El-Kalyoubi et al., 2015).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[3-(1-benzylimidazol-2-yl)piperidin-1-yl]-(2-ethylpyrimidin-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O/c1-2-20-24-13-19(14-25-20)22(28)27-11-6-9-18(16-27)21-23-10-12-26(21)15-17-7-4-3-5-8-17/h3-5,7-8,10,12-14,18H,2,6,9,11,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZECVJCXMDVZSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=N1)C(=O)N2CCCC(C2)C3=NC=CN3CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-dimethylpropanamide](/img/structure/B5553399.png)

![2-[({[(2-furylmethyl)amino]carbonyl}amino)methyl]-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5553409.png)

![N-[2-(acetylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5553416.png)

![8-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5553421.png)

![methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B5553433.png)

![N~1~-{3,5-dichloro-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5553456.png)

![4-(1-azepanyl)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5553469.png)

![3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine](/img/structure/B5553502.png)

![4-[4-(difluoromethoxy)benzoyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5553510.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5553518.png)